molecular formula C27H28N2O4S B11651936 2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11651936
M. Wt: 476.6 g/mol
InChI Key: SHKRHPIAZRGAFB-UHFFFAOYSA-N
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Description

2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno pyrimidines. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, substituted with various functional groups such as dimethylphenoxy, ethoxy, and methoxy groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothieno pyrimidine core. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.

    Introduction of Substituents: The next step involves the introduction of the dimethylphenoxy, ethoxy, and methoxy groups. This can be achieved through various substitution reactions, using reagents such as alkyl halides and phenols.

    Final Assembly: The final step involves the coupling of the substituted benzothieno pyrimidine core with other intermediates to form the desired compound. This step may require the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(3,4-dimethylphen

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H28N2O4S/c1-16-8-10-19(14-17(16)2)32-12-13-33-21-11-9-18(15-22(21)31-3)25-28-26(30)24-20-6-4-5-7-23(20)34-27(24)29-25/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,28,29,30)

InChI Key

SHKRHPIAZRGAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC)C

Origin of Product

United States

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